molecular formula C5H11Br2N B6607751 1-(2-bromoethyl)cyclopropan-1-aminehydrobromide CAS No. 2839144-63-5

1-(2-bromoethyl)cyclopropan-1-aminehydrobromide

Cat. No.: B6607751
CAS No.: 2839144-63-5
M. Wt: 244.96 g/mol
InChI Key: IFPOGEXTIHLCHR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-bromoethyl)cyclopropan-1-aminehydrobromide typically involves the reaction of cyclopropan-1-amine with 2-bromoethanol in the presence of hydrobromic acid. The reaction conditions often include a controlled temperature and the use of a suitable solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-(2-bromoethyl)cyclopropan-1-aminehydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.

    Addition Reactions: The compound can also participate in addition reactions with alkenes and alkynes.

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and hydrogen gas. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-bromoethyl)cyclopropan-1-aminehydrobromide has promising applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is explored for its potential use in pharmaceutical development, particularly in the synthesis of new drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)cyclopropan-1-aminehydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

1-(2-bromoethyl)cyclopropan-1-aminehydrobromide can be compared with similar compounds such as:

    2-bromoethylamine hydrobromide: Similar in structure but lacks the cyclopropane ring.

    1-(2-bromoethyl)cyclopropanol: Contains a hydroxyl group instead of an amine group.

    Cyclopropylamine: Lacks the bromoethyl group.

The uniqueness of this compound lies in its combination of the cyclopropane ring and the bromoethyl group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

1-(2-bromoethyl)cyclopropan-1-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.BrH/c6-4-3-5(7)1-2-5;/h1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPOGEXTIHLCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCBr)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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